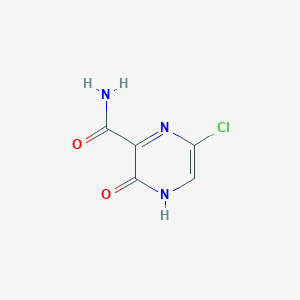

6-Chloro-3-hydroxypyrazine-2-carboxamide

描述

Contextualization of Pyrazine-2-carboxamide Scaffolds in Drug Discovery

The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery. mdpi.commdpi.com Its derivatives, particularly pyrazine-2-carboxamides, have garnered substantial attention due to their wide range of pharmacological activities. mdpi.comnih.gov The unique electronic properties and hydrogen bonding capabilities imparted by the pyrazine core and the carboxamide group allow these molecules to interact with various biological targets. nih.gov

Historically, the most prominent example of a pyrazine-2-carboxamide in clinical use is Pyrazinamide, a first-line medication for the treatment of tuberculosis. newtbdrugs.orgnih.govjohnshopkins.edu More recent research has expanded the therapeutic potential of this class of compounds to include antiviral, anticancer, anti-inflammatory, and antibacterial agents. mdpi.commdpi.com For instance, Bortezomib, a pyrazine-containing therapeutic, is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma. mdpi.com The adaptability of the pyrazine-2-carboxamide structure allows for chemical modifications that can fine-tune its biological activity, making it a fertile ground for the development of novel therapeutics. nih.gov

Overview of 6-Chloro-3-hydroxypyrazine-2-carboxamide as a Research Compound

Within the broader family of pyrazine-2-carboxamides, this compound stands out as a significant compound, primarily due to its role as a structural analog and potential intermediate in the synthesis of other active pharmaceutical ingredients. Its study is often linked to the development and understanding of related antiviral agents.

Historical Perspectives and Discovery Context

The discovery and investigation of this compound are intrinsically linked to the research efforts surrounding the antiviral drug Favipiravir (B1662787). mdpi.com Research into pyrazine-based compounds for antiviral activity gained momentum following the discovery of T-1105, a derivative that showed activity against the influenza virus. nih.gov This led to extensive chemical modifications of the pyrazine moiety to enhance antiviral potency, eventually leading to the synthesis of Favipiravir by Toyama Chemical Co., Ltd. mdpi.comnih.govbangor.ac.uk

In this context, halogenated analogs of Favipiravir, including the chloro-derivative (this compound), were synthesized and studied to understand structure-activity relationships. mdpi.com The substitution of the fluorine atom with other halogens like chlorine, bromine, or iodine allows researchers to probe how size, electronegativity, and lipophilicity at the 6-position of the pyrazine ring affect the molecule's interaction with its biological target, the viral RNA-dependent RNA polymerase (RdRp). mdpi.comnews-medical.net While not developed as a standalone therapeutic, this compound remains a key compound of interest in the ongoing research and development of broad-spectrum antiviral agents.

Structural Analogy to Favipiravir (6-Fluoro-3-hydroxypyrazine-2-carboxamide)

The primary significance of this compound lies in its close structural resemblance to Favipiravir (also known as T-705). nih.govcncb.ac.cn Both molecules share the same 3-hydroxypyrazine-2-carboxamide (B1682577) core, which is crucial for their biological activity. The key difference is the halogen atom at the 6-position of the pyrazine ring—chlorine in one and fluorine in Favipiravir. mdpi.com

Favipiravir functions as a prodrug, meaning it is converted inside the body into its active form, favipiravir-ribofuranosyl-5'-triphosphate (F-RTP). mdpi.com This active form mimics a purine (B94841) nucleotide and is mistakenly incorporated into viral RNA strands by the RdRp enzyme, ultimately halting viral replication. mdpi.comnews-medical.net The structural similarity of this compound suggests it could potentially follow a similar mechanism of action.

Below is a comparative table detailing the structural and chemical properties of the two compounds.

| Property | This compound | Favipiravir (6-Fluoro-3-hydroxypyrazine-2-carboxamide) |

| Chemical Formula | C₅H₄ClN₃O₂ | C₅H₄FN₃O₂ |

| Molar Mass | 173.56 g/mol | 157.10 g/mol |

| Halogen at C6 | Chlorine (Cl) | Fluorine (F) |

| Van der Waals Radius of Halogen | 1.75 Å | 1.47 Å |

| Electronegativity of Halogen (Pauling Scale) | 3.16 | 3.98 |

This structural analogy makes this compound a valuable tool for comparative studies aimed at optimizing the antiviral efficacy and safety profile of Favipiravir-like compounds. mdpi.com

Structure

2D Structure

属性

IUPAC Name |

5-chloro-2-oxo-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERRFWUVFFKJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627518 | |

| Record name | 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259793-90-3 | |

| Record name | 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 3 Hydroxypyrazine 2 Carboxamide

Precursor-Based Synthetic Routes

Traditional synthesis of 6-chloro-3-hydroxypyrazine-2-carboxamide often relies on commercially available or readily synthesized pyrazine (B50134) precursors. These routes involve sequential reactions to build the desired molecular architecture.

A viable pathway to substituted pyrazines like the target compound begins with 2-aminopyrazine (B29847). Although direct synthesis of the 6-chloro derivative from this starting material is not extensively detailed in readily available literature, analogous syntheses for similar compounds, such as the antiviral agent favipiravir (B1662787) (6-fluoro-3-hydroxypyrazine-2-carboxamide), provide a well-established template. This analogous route involves a multi-step process that can be adapted for the synthesis of the chloro-derivative. nih.gov

The key steps in this synthetic paradigm include:

Regioselective chlorination of the pyrazine ring at the 6-position.

Bromination , followed by palladium-catalyzed cyanation to introduce a nitrile group.

Diazotization of the amino group, followed by a Sandmeyer-type reaction to install a second chlorine atom.

Nucleophilic substitution to introduce the hydroxyl group.

Hydrolysis of the nitrile group to the final carboxamide.

This sequence highlights the versatility of 2-aminopyrazine as a scaffold for building complex pyrazine derivatives. nih.gov

A more direct precursor-based approach involves the direct chlorination of 3-hydroxypyrazine-2-carboxamide (B1682577). This method is conceptually similar to the synthesis of other halogenated pyrazines where a hydroxyl group is either replaced or the ring is directly halogenated. For instance, the production of 2-chloropyrazine (B57796) from 2-hydroxypyrazine (B42338) using phosphorus oxychloride (POCl₃) is a well-documented transformation. google.com

The synthesis of the related compound favipiravir often starts with 3-hydroxypyrazine-2-carboxamide, which undergoes nitration, reduction, and then fluorination. bangor.ac.uk An analogous chlorination step, while potentially challenging due to the directing effects of the existing substituents, represents a plausible synthetic strategy. The reaction would likely require a potent chlorinating agent capable of electrophilic aromatic substitution on the electron-deficient pyrazine ring.

| Starting Material | Key Transformation | Reagents (Example) | Product |

| 2-Aminopyrazine | Multi-step sequence including halogenation, cyanation, diazotization, hydrolysis | Cl₂, Br₂, Pd catalyst, NaCN, NaNO₂/HCl, H₂O | This compound |

| 3-Hydroxypyrazine-2-carboxamide | Direct Electrophilic Chlorination | Strong Chlorinating Agent (e.g., Cl₂, SO₂Cl₂) | This compound |

Advanced Synthetic Approaches

More sophisticated methods focus on improving efficiency, selectivity, and yield. These approaches often employ modern catalytic systems and a deeper understanding of reaction mechanisms to control the placement of functional groups on the pyrazine ring.

Achieving regioselectivity—the control of where the chlorine atom is placed on the pyrazine ring—is critical. The pyrazine ring is electron-deficient, making electrophilic substitution challenging compared to benzene. google.com However, the substituents already on the ring exert strong directing effects. In the synthesis starting from 2-aminopyrazine, the chlorination step must be carefully controlled to favor substitution at the C-6 position. nih.gov

Patented processes for the synthesis of dichloropyrazines demonstrate that reaction conditions can be tuned to direct chlorination to specific positions. For example, the chlorination of 2-chloropyrazine can be oriented towards either the 2,3- or 2,6-dichloropyrazine (B21018) isomer by controlling the amount of water present in the reaction mixture, which influences the hydronium ion concentration. google.com Such strategies, which manipulate the reaction environment to control isomer formation, are central to regioselective synthesis.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing halogenated pyrazines. rsc.org The electron-withdrawing nature of the two ring nitrogens makes the pyrazine ring highly susceptible to attack by nucleophiles, especially when a good leaving group like a halogen is present. scribd.com

This reactivity is exploited in several synthetic routes. For example, a chlorine atom on the pyrazine ring can be readily displaced by various nucleophiles. The synthesis of 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide (B1267238) via aminodehalogenation is a clear example of this principle. mdpi.com Similarly, hydroxyl groups can be introduced by reacting a chloropyrazine with a hydroxide (B78521) source like NaOH. scribd.com In the context of this compound synthesis, SNAr reactions could be used to introduce the hydroxyl group onto a dichlorinated pyrazine intermediate or to replace other leaving groups. The stability of the anionic intermediate, which is enhanced by resonance involving the ring nitrogens, is the key factor driving these reactions. stackexchange.com

| Approach | Principle | Key Factor | Example Application |

| Regioselective Chlorination | Controlling the position of chlorination on the pyrazine ring. | Catalyst, solvent, and water concentration to direct isomer formation. google.com | Selective formation of 6-chloro intermediates. |

| Nucleophilic Substitution | Replacing a leaving group (e.g., halogen) with a nucleophile. | Electron-deficient nature of the pyrazine ring stabilizes the reaction intermediate. scribd.comstackexchange.com | Introduction of the hydroxyl group by reacting a chloropyrazine precursor with a hydroxide source. |

Optimization of Synthesis for Research Applications

For research and development purposes, optimizing the synthesis of this compound is crucial to ensure a reliable and efficient supply of the material. Optimization focuses on improving reaction yields, simplifying purification processes, and reducing costs.

A study on the nitration of 3-hydroxypyrazine-2-carboxamide, a key intermediate in the synthesis of related compounds, highlights a systematic approach to optimization. uns.ac.id By adjusting parameters such as the ratio of substrate to the nitrating agent (KNO₃), the volume of sulfuric acid, and the reaction and precipitation temperatures, the yield was significantly increased from 48% to a consistent 77-80%. uns.ac.id

This optimization framework can be directly applied to the synthesis of this compound. Key parameters to investigate would include:

Choice of Chlorinating Agent: Comparing the efficacy of various reagents (e.g., N-chlorosuccinimide, sulfuryl chloride, chlorine gas).

Catalyst System: For regioselective methods, screening different catalysts and ligands.

Reaction Conditions: Systematically varying temperature, reaction time, and solvent to find the optimal balance between reaction rate and byproduct formation.

Work-up and Purification: Developing efficient extraction and crystallization procedures to isolate the final product with high purity.

Yield Enhancement Strategies

Maximizing the yield of this compound involves the careful optimization of reaction parameters and the selection of appropriate reagents and catalysts. Insights can be drawn from synthetic routes for structurally similar molecules, where analogous transformations have been extensively studied.

A primary route to obtaining the target molecule involves the selective hydrolysis of a precursor such as 3,6-dichloropyrazine-2-carbonitrile. This process typically involves two key transformations: the conversion of a nitrile group to a carboxamide and the selective hydrolysis of a chlorine atom to a hydroxyl group.

Optimization of Reaction Conditions: The choice of solvent, temperature, and reagents plays a pivotal role in improving reaction yields. For instance, in the synthesis of related fluorinated pyrazines, the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent in combination with reagents like potassium fluoride (B91410) (KF) and a phase-transfer catalyst has been shown to be effective. nih.gov While the reaction for the chloro-analogue would differ, the principle of solvent and catalyst optimization remains crucial. For the hydroxylation step, controlled reaction with aqueous sodium hydroxide (NaOH) in a biphasic system can be an effective method, driving the reaction to completion while allowing for easier separation. nih.gov

Phase-Transfer Catalysis: In biphasic reactions, such as the hydroxylation of a chlorinated pyrazine in an organic solvent with an aqueous base, the use of a phase-transfer catalyst (PTC) is a well-established strategy for enhancing yield. Catalysts like tetrabutylammonium (B224687) bromide (TBAB) facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase, accelerating the reaction rate and improving the conversion of the starting material. nih.govasianpubs.org The use of crown ethers has also been noted to produce high yields, though cost-effectiveness often favors catalysts like TBAB for larger-scale synthesis. nih.gov

Controlled Hydrolysis: The conversion of a nitrile group to a carboxamide must be carefully controlled to prevent further hydrolysis to the carboxylic acid, which would reduce the yield of the desired product. This can be achieved by managing the pH and temperature of the reaction. For the synthesis of 3-chloropyrazine-2-carboxamide from its corresponding nitrile, a procedure involving hydrogen peroxide in an alkaline solution (pH 9) at a controlled temperature (50 °C) has been successfully employed. mdpi.com This method allows for the partial hydrolysis to the amide with high efficiency.

Below is a table summarizing potential strategies for yield enhancement based on analogous syntheses.

| Strategy | Parameter | Conditions / Reagents | Rationale |

| Solvent Selection | Reaction Medium | Dimethyl Sulfoxide (DMSO) | Enhances solubility and reactivity of reagents in halogen exchange and hydroxylation reactions. nih.gov |

| Catalysis | Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Facilitates reactions in biphasic systems, improving reaction rates and overall yield. asianpubs.org |

| Hydroxylation | Reagent | Aqueous Sodium Hydroxide (NaOH) | Provides a cost-effective and efficient method for converting a C-Cl bond to a C-OH group. nih.gov |

| Nitrile Hydrolysis | pH and Temperature Control | Hydrogen Peroxide, pH 9, 50°C | Prevents over-hydrolysis to the carboxylic acid, maximizing the formation of the desired carboxamide. mdpi.com |

Purity Control in Synthetic Preparations

Achieving high purity is essential for the utility of this compound, particularly if it is intended as an intermediate for pharmaceutical synthesis. Effective purity control minimizes the need for complex purification steps and ensures the quality of the final product.

Recrystallization: One of the most effective and scalable methods for purifying pyrazine intermediates is recrystallization. researchgate.netgoogle.com The selection of an appropriate solvent system is critical. For similar pyrazine carboxamides, solvents such as ethanol (B145695) have been used to obtain high-purity crystalline products. researchgate.net This technique is advantageous as it can effectively remove both soluble and insoluble impurities without resorting to more costly and less scalable methods like column chromatography. nih.gov

Avoiding Chromatographic Purification: For industrial-scale production, avoiding chromatographic purification is a significant goal as it reduces solvent waste, cost, and processing time. nih.gov Developing a synthetic route where key intermediates and the final product can be purified by simple crystallization or precipitation is highly desirable. researchgate.net This often involves carefully controlling the reaction to minimize the formation of closely related side products that would be difficult to separate. For example, ensuring the purity of a key intermediate can be crucial for the success of subsequent steps and the final product's purity. nih.gov

Salt Formation for Purification: An alternative purification strategy involves the formation of a salt of an intermediate, which can then be easily separated and subsequently neutralized to recover the purified compound. For instance, the formation of a dicyclohexylamine (B1670486) salt has been used to purify a fluorinated pyrazine intermediate. asianpubs.org This technique could potentially be adapted for chlorinated analogues, allowing for the isolation of a high-purity intermediate before proceeding to the final steps.

Control of Byproducts: Minimizing the formation of byproducts is a cornerstone of purity control. This is achieved through the precise control of reaction conditions. For example, nitration reactions, which can be a part of some synthetic routes for pyrazine derivatives, must be carefully managed to avoid the formation of unwanted isomers or over-nitrated products. nih.gov Similarly, during hydrolysis steps, preventing the formation of the corresponding carboxylic acid is key to ensuring the purity of the target carboxamide.

The following table outlines key methods for purity control in the preparation of this compound.

| Method | Technique | Details | Advantage |

| Crystallization | Recrystallization | Use of optimized solvents like ethanol to precipitate the pure compound. researchgate.net | Scalable, cost-effective, and avoids chromatography. |

| Intermediate Purification | Salt Formation | Formation of a dicyclohexylamine salt to isolate a pure intermediate. asianpubs.org | Allows for effective purification prior to final synthetic steps. |

| Process Control | One-Pot Procedures | Sequential reactions in a single vessel to minimize handling and potential for contamination. nih.gov | Increases efficiency and can reduce the need for intermediate purification. |

| Byproduct Minimization | Reaction Optimization | Precise control over temperature, pH, and reagent stoichiometry. mdpi.comnih.gov | Reduces the burden on downstream purification processes and improves final product purity. |

Chemical Reactivity and Transformation Studies of 6 Chloro 3 Hydroxypyrazine 2 Carboxamide

Oxidation Reactions of the Hydroxyl Group

While specific studies on the direct oxidation of the hydroxyl group of 6-Chloro-3-hydroxypyrazine-2-carboxamide are not extensively documented in publicly available literature, the reactivity of similar hydroxypyrazine systems suggests potential pathways. The pyrazine (B50134) ring itself can be susceptible to oxidation under certain conditions. For instance, combinations of vanadium derivatives with pyrazine-2-carboxylic acid have been shown to catalyze the oxidation of various organic substrates, indicating the pyrazine moiety's ability to participate in redox processes rsc.org. The presence of the hydroxyl group may influence the regioselectivity of such oxidations on the pyrazine core.

Reduction Pathways of the Carboxamide Group

Direct reduction of the carboxamide group in this compound to an amine or an alcohol is a plausible transformation, although specific literature for this compound is scarce. However, related pyrazine derivatives have been shown to undergo reduction of other functional groups. For example, a key step in the synthesis of the antiviral drug Favipiravir (B1662787) (6-fluoro-3-hydroxypyrazine-2-carboxamide) involves the reduction of a nitro group at the 6-position of a pyrazine ring to an amino group using reagents like Raney Ni and hydrazine (B178648) bangor.ac.uk. This demonstrates the pyrazine ring's stability under reductive conditions that are sufficient to reduce a nitro group, suggesting that the carboxamide group could potentially be reduced with appropriate reducing agents.

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at the 6-position of the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring activates the chlorine atom, making it a good leaving group.

The displacement of the chlorine atom by various amines (aminodehalogenation) is a well-documented reaction for chloropyrazines. This reaction is a key step in the synthesis of a variety of biologically active molecules. For instance, 3-chloropyrazine-2-carboxamide (B1267238) readily reacts with substituted benzylamines to yield 3-benzylaminopyrazine-2-carboxamides nih.gov. This suggests that this compound would similarly react with a range of primary and secondary amines to afford the corresponding 6-amino-substituted derivatives. The reaction conditions typically involve heating the chloropyrazine with the amine in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated.

Table 1: Examples of Amine-Mediated Substitutions on Chloropyrazines

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 3-Chloropyrazine-2-carboxamide | Substituted Benzylamines | 3-Benzylaminopyrazine-2-carboxamides | nih.gov |

Alkoxides are strong nucleophiles that can displace halides from activated aromatic systems. The Williamson ether synthesis, a classic example of an SN2 reaction between an alkoxide and an alkyl halide, provides a conceptual basis for this type of transformation masterorganicchemistry.com. In the context of this compound, reaction with various alkoxides (e.g., sodium methoxide, sodium ethoxide) would be expected to yield the corresponding 6-alkoxy-3-hydroxypyrazine-2-carboxamides.

Further Functionalization of the Pyrazine Core

Beyond substitution at the chlorine atom, the pyrazine core of this compound can undergo further functionalization. One notable reaction is nitration. Studies have shown that 3-hydroxypyrazine-2-carboxamide (B1682577) can be nitrated at the 6-position using a mixture of sulfuric acid and potassium nitrate (B79036) to yield 3-hydroxy-6-nitropyrazine-2-carboxamide uns.ac.id. This indicates that the pyrazine ring is susceptible to electrophilic aromatic substitution, albeit under controlled conditions.

Another potential avenue for functionalization is through deprotonative metalation. The use of strong bases can deprotonate C-H bonds on the pyrazine ring, creating a nucleophilic center that can then react with various electrophiles researchgate.net. This approach allows for the introduction of a wide range of substituents at specific positions on the pyrazine core, offering a powerful tool for the synthesis of novel derivatives.

Table 2: Summary of Potential Functionalization Reactions

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Nitration | H₂SO₄, KNO₃ | 6-Chloro-3-hydroxy-5-nitropyrazine-2-carboxamide |

| Deprotonative Metalation followed by Electrophilic Quench | Strong Base (e.g., LDA), Electrophile (e.g., R-X) | Substituted this compound |

Advanced Biological Activity Research on 6 Chloro 3 Hydroxypyrazine 2 Carboxamide

Antiviral Efficacy and Mechanisms of Action

The primary antiviral mechanism for 6-Chloro-3-hydroxypyrazine-2-carboxamide, like its parent compound Favipiravir (B1662787), is the selective inhibition of viral RNA-dependent RNA polymerase (RdRp). nih.govlongdom.org This enzyme is crucial for the replication and transcription of the genomes of most RNA viruses. tcichemicals.comtcichemicals.com The compound itself is a prodrug that, once inside a host cell, is metabolized into its active form, a ribofuranosyl-5'-triphosphate derivative. nih.gov This active metabolite structurally mimics natural purine (B94841) nucleosides, allowing it to be recognized by the viral RdRp enzyme. researchgate.net

The active triphosphate form of this compound acts as a substrate for the viral RdRp, competing with endogenous nucleoside triphosphates. mdpi.comnih.gov Its incorporation into a nascent viral RNA strand disrupts the replication process. longdom.org This disruption can occur through two primary mechanisms: non-obligate chain termination, where the presence of the analogue in the RNA chain slows or halts further synthesis, and lethal mutagenesis, where the analogue's incorporation leads to an accumulation of errors in the viral genome, resulting in the production of non-viable viral particles. nih.govlongdom.orgresearchgate.net

The viral RNA-dependent RNA polymerase (RdRp) complex, which for SARS-CoV-2 comprises the nsp12, nsp7, and nsp8 proteins, forms a catalytic site for RNA synthesis. researchgate.netnih.gov Structural studies and computational modeling have elucidated how nucleoside analogue inhibitors bind within this active site. mdpi.comresearchgate.net The active triphosphate form of this compound is positioned to interact with key residues in the polymerase catalytic domain. mdpi.comnih.gov

Computational docking studies on the SARS-CoV-2 RdRp have shown that the active form of the 6-chloro analogue binds within the catalytic pocket. mdpi.com The binding is stabilized by interactions with conserved amino acid residues and the RNA template strand. The larger atomic radius and different electronic properties of the chlorine atom compared to fluorine can influence the precise orientation and binding affinity of the inhibitor within the active site. mdpi.com

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is the most extensively studied compound in this class. nih.govcncb.ac.cn Its active form, favipiravir-RTP, is recognized by viral RdRp and incorporated into the viral RNA. nih.govresearchgate.net A comparative analysis with its 6-chloro analogue reveals differences in their potential inhibitory activity, largely attributable to the different halogen substituent at the 6-position of the pyrazine (B50134) ring. mdpi.com

Quantum chemical modeling and molecular docking studies have been employed to compare the binding of Favipiravir and its analogues to the SARS-CoV-2 RdRp. mdpi.com These studies analyze parameters such as binding affinity and the nature of interactions with the enzyme's active site. The substitution of fluorine with chlorine alters the molecule's electronic distribution and size, which in turn affects its interaction with the RdRp enzyme. mdpi.com While both compounds target the same catalytic site, the strength and geometry of their binding can differ, potentially leading to variations in their inhibitory potency. mdpi.com

| Compound Analogue (R group) | Binding Affinity (Calculated) | Key Interacting Groups | Potential Inhibitory Effect |

|---|---|---|---|

| -F (Favipiravir) | High | -NH2, -OH, =O | Inhibits a wide range of RdRps |

| -Cl (this compound) | Variable based on model | -NH2, -OH, =O | Potentially inhibits RdRp, efficacy relative to Favipiravir depends on specific viral enzyme |

| -Br | Variable based on model | -NH2, -OH, =O | Potentially inhibits RdRp |

| -I | Variable based on model | -NH2, -OH, =O | Potentially inhibits RdRp |

This table is based on computational modeling data which predicts binding characteristics; actual biological activity can vary. Data is derived from concepts presented in supporting literature. mdpi.com

Inhibitors of RdRp are recognized as promising candidates for broad-spectrum antiviral agents because the target enzyme is conserved across many RNA viruses. tcichemicals.comfrontiersin.org The pyrazine carboxamide scaffold, including Favipiravir and its analogues, has demonstrated activity against a wide range of RNA viruses. nih.govnih.gov This broad activity is a significant advantage in combating emerging and re-emerging viral pathogens. frontiersin.org

The influenza virus, an Orthomyxovirus, relies on its own RdRp complex for replication of its segmented RNA genome. nih.gov Favipiravir was initially discovered and approved for its potent activity against influenza virus strains. nih.govcncb.ac.cnbangor.ac.uk The mechanism involves the intracellular conversion to its active ribofuranosyl triphosphate form, which is then mistakenly utilized by the influenza RdRp, leading to the inhibition of viral genome replication. nih.gov It is hypothesized that this compound acts via the same mechanism, targeting the influenza polymerase complex, although its relative efficacy may differ. mdpi.com

Coronaviruses possess a large RNA genome and replicate using a viral RdRp, making it a prime target for antiviral drugs. nih.govnih.gov The emergence of SARS-CoV-2 spurred intense research into RdRp inhibitors. chemicalpapers.comnih.gov Computational studies have specifically evaluated this compound as a potential inhibitor of the SARS-CoV-2 RdRp. mdpi.com These in silico analyses suggest that the molecule's active form can fit within the enzyme's catalytic site and disrupt its function. mdpi.com While Favipiravir itself has been actively used against COVID-19, its derivatives and analogues like the 6-chloro variant continue to be investigated to identify compounds with potentially improved potency or selectivity against SARS-CoV-2 and other coronaviruses. nih.govresearchgate.netchemicalpapers.com

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article on "this compound." The specific, advanced biological activity data required to populate the provided outline for this exact compound is not present in the public research domain.

The user's instructions demand a strict focus solely on "this compound" and the exclusion of information on other related compounds. However, research into the antiviral, antimicrobial, and anticancer properties of pyrazine carboxamides is predominantly centered on its structural analogs, such as the well-studied antiviral drug 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir), or other positional isomers and derivatives.

Specifically:

Antiviral Research: Extensive data exists for the fluoro analog (Favipiravir) against RNA viruses like Zika, Ebola, and West Nile virus, but not for the chloro derivative requested.

Antimicrobial Research: Studies on the antimicrobial effects, particularly against Mycobacterium tuberculosis, focus on other isomers such as 3-chloropyrazine-2-carboxamide (B1267238) or 5-chloropyrazine-2-carboxamide (B1198457) derivatives.

Anticancer Research: The available literature discusses the anticancer potential of various other classes of carboxamides, but not specifically this compound.

Fulfilling the request would require presenting data from these related but distinct chemical entities, which would directly violate the core instruction to focus solely on "this compound." To maintain scientific accuracy and adhere to the provided constraints, the article cannot be written.

Broad-Spectrum Antiviral Potential against RNA Viruses

Role in Cellular Metabolism and Biotechnology

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and is integral to various biological processes, including energy production, DNA repair, and the regulation of cellular aging. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is a key route for maintaining cellular NAD+ levels. A rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT).

Given that some pyrazine-based compounds have been investigated as NAMPT inhibitors, it is plausible that this compound could influence NAD+ metabolism by targeting this enzyme. Inhibition of NAMPT can lead to a depletion of cellular NAD+ pools. frontiersin.org This depletion can have significant downstream effects on NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are crucial regulators of cellular aging and stress responses. nih.govaginganddisease.org

Sirtuins, a class of NAD+-dependent deacetylases, play a vital role in extending lifespan and promoting healthy aging by deacetylating various proteins involved in metabolic regulation and stress resistance. nih.govaginganddisease.org A reduction in NAD+ levels due to potential NAMPT inhibition by this compound would consequently decrease sirtuin activity, potentially accelerating aging-related cellular decline. aging-us.com

Table 1: Potential Interactions of this compound with NAD+ Metabolism

| Target Enzyme | Potential Effect of Inhibition | Consequence for Cellular Aging |

| NAMPT | Decreased NAD+ synthesis | Impaired sirtuin activity, potential acceleration of aging processes |

This table is based on the hypothesized activity of this compound as a NAMPT inhibitor, extrapolated from the function of other similar compounds.

Chemical probes and inhibitors are invaluable tools for dissecting complex metabolic pathways. If this compound is indeed an inhibitor of a key metabolic enzyme like NAMPT, it could serve as a valuable research tool. frontiersin.org By selectively blocking a specific step in a pathway, researchers can study the resulting metabolic changes and understand the intricate network of cellular metabolism.

For instance, by inducing a state of NAD+ depletion with a specific inhibitor, scientists can investigate the cellular response to metabolic stress, the interplay between different NAD+ biosynthetic pathways, and the role of NAD+ in various pathological conditions, including cancer and age-related diseases. frontiersin.orgmdpi.com The specificity and potency of the compound would be critical factors in its utility as a research tool.

NAD+ is essential for the function of PARPs, a family of enzymes critical for DNA repair. frontiersin.orgnih.gov When DNA damage occurs, PARPs are activated and consume large amounts of NAD+ to synthesize poly(ADP-ribose) chains, which signal for and recruit other DNA repair proteins to the site of damage. nih.gov A depletion of NAD+ through the potential inhibition of NAMPT by this compound could impair the DNA repair process, making cells more vulnerable to genotoxic stress. frontiersin.orgresearchgate.net

Cellular respiration, the process by which cells generate ATP, is heavily dependent on NAD+ as an electron carrier in the form of NADH. mdpi.com The mitochondrial electron transport chain utilizes NADH to generate a proton gradient that drives ATP synthesis. A significant reduction in the cellular NAD+/NADH pool could potentially disrupt mitochondrial function and impair cellular respiration, leading to decreased energy production. nih.govnih.gov

Table 2: Potential Downstream Effects of this compound

| Cellular Process | Key Enzyme/Pathway Involved | Potential Modulatory Effect |

| DNA Repair | Poly(ADP-ribose) polymerases (PARPs) | Impaired function due to NAD+ depletion |

| Cellular Respiration | Mitochondrial Electron Transport Chain | Reduced efficiency due to decreased NADH availability |

This table outlines the hypothetical consequences of NAD+ depletion that could be induced by this compound, based on established metabolic principles.

Structure Activity Relationship Sar Studies of 6 Chloro 3 Hydroxypyrazine 2 Carboxamide and Its Analogs

Impact of Substitutions on the Pyrazine (B50134) Ring

The pyrazine ring serves as a critical scaffold, and modifications to its substituents can dramatically alter the biological profile of the molecule. The position and nature of these substituents dictate the compound's interaction with biological targets.

The fluorine-substituted analog of the title compound, 6-fluoro-3-hydroxypyrazine-2-carboxamide, is the well-known antiviral drug Favipiravir (B1662787) (T-705). researchgate.net Favipiravir is a prodrug that, once metabolized in vivo, inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses. ibch.rumdpi.com The substitution of fluorine at the C6 position has been shown to be favorable for anti-influenza activity. nih.gov

| Compound | C6-Substituent | Target/Activity Noted | Reference |

| 6-Chloro-3-hydroxypyrazine-2-carboxamide | Chlorine (Cl) | Parent compound for SAR studies | N/A |

| Favipiravir (T-705) | Fluorine (F) | Antiviral (RNA polymerase inhibitor) | researchgate.net |

| Chlorostyrylquinolines | Chlorine (Cl) | Enhanced antiplasmodial activity | nih.gov |

| Fluorinated arylvinylquinolines | Fluorine (F) | Improved antiplasmodial activity | nih.gov |

This table illustrates the impact of halogen substitution on the bioactivity of different heterocyclic scaffolds.

The hydroxyl (-OH) and carboxamide (-CONH2) groups at the C3 and C2 positions, respectively, are fundamental to the biological activity of this class of compounds. These functional groups are often involved in crucial hydrogen bonding interactions with the active site of target enzymes.

The carboxamide group, in particular, has been identified as a key player in molecular interactions. In studies of benzylamino-substituted pyrazines, molecular docking revealed that the carboxamide moiety is essential for binding to the mycobacterial enoyl-ACP reductase (InhA). It participates in a hydrogen bond network with the enzyme's active site residue Tyr 158 and the NAD+ cofactor. mdpi.com This interaction is critical for the compound's inhibitory activity. mdpi.com The importance of the carboxamide group is further supported by research on other pyrazine derivatives where it plays a role in binding to various biological receptors. nih.gov

Similarly, the hydroxyl group, often in the form of a phenolic moiety, is important for activity. In a series of substituted pyrazine-2-carboxamides, a phenolic group was found to be important for photosynthesis-inhibiting activity. mdpi.com In the case of Favipiravir, the 3-hydroxy group is crucial for its mechanism of action, which involves recognition and processing by cellular enzymes. Computational studies have shown that intramolecular hydrogen bonds can form between the hydroxyl and carboxamide groups, contributing to the planarity and stability of the molecule. researchgate.net This planarity can be essential for effective binding to the target protein.

Design and Synthesis of Novel Pyrazine-2-carboxamide Derivatives

The pyrazine-2-carboxamide scaffold has served as a template for the design and synthesis of numerous new derivatives with a wide range of biological activities, including antiviral, antimycobacterial, and anticancer effects. mdpi.commdpi.comnih.gov

The development of novel pyrazine-2-carboxamide derivatives with enhanced antiviral activity is guided by several rational design principles. A key strategy involves the prodrug approach, as exemplified by Favipiravir. ibch.ru This compound is inactive in its initial form but is converted intracellularly into its active phosphoribosylated form, T-705-RTP, which then inhibits the viral RdRp. ibch.ru The rational design of such molecules focuses on ensuring efficient metabolic activation within host cells. ibch.ru

Another design principle is the creation of hybrid molecules or conjugates. By linking the pyrazine core to other pharmacologically active moieties, it is possible to develop compounds with improved potency or a broader spectrum of activity. For example, new pyrazine conjugates have been designed and synthesized as potential antiviral agents against SARS-CoV-2. nih.gov This approach leverages the favorable properties of the pyrazine scaffold while introducing new interactions with the viral target. Structure-based drug design, which relies on understanding the three-dimensional structure of the target protein, is a cornerstone of this process, allowing for the design of molecules that fit precisely into the active or allosteric sites of viral enzymes. nih.gov

Computational tools are indispensable in the modern drug design process for pyrazine-2-carboxamide derivatives. Molecular docking, a key computational technique, is used to predict the binding orientation and affinity of a ligand to its target protein. nih.govnih.gov For instance, molecular docking of novel 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues with the influenza RdRp was used to understand their binding mode and rationalize the observed SAR. nih.gov Similarly, docking studies of 3-benzylaminopyrazine-2-carboxamides with mycobacterial InhA helped to elucidate their mechanism of action. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational method. QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This approach has been used to study the cytotoxicity of substituted amides of pyrazine-2-carboxylic acids, using quantum chemical descriptors and molecular surface electrostatic potentials to build predictive models. nih.gov These computational approaches reduce the need for extensive and costly synthesis and screening of large numbers of compounds, allowing researchers to prioritize the most promising candidates for further development. nih.govnih.gov

Allosteric Inhibition Studies with Pyrazine Compounds

Beyond directly inhibiting the active site of enzymes, pyrazine-containing compounds have been investigated as allosteric inhibitors. Allosteric modulators bind to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's activity. This mechanism can offer advantages in terms of selectivity and reduced potential for resistance.

Research has led to the discovery of pyrazine-containing molecules that act as allosteric inhibitors of viral proteins. For example, derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been identified as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). nih.gov These compounds interfere with the viral replication cycle by disrupting the assembly of the viral capsid. nih.gov In another study, pyrazine derivatives were incorporated into indole-based compounds to create specific allosteric inhibitors of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. nih.gov These findings highlight the versatility of the pyrazine scaffold in the design of inhibitors that utilize different mechanisms of action, including allosteric modulation, to achieve their therapeutic effect. nih.gov

| Compound Class | Target Enzyme/Protein | Mechanism of Inhibition | Virus | Reference |

| Tetrahydropyrazolo[1,5-a]pyrazine derivatives | Core Protein | Allosteric Modulation (CpAMs) | Hepatitis B Virus (HBV) | nih.gov |

| Indole-Pyrazine Hybrids | NS5B RNA-dependent RNA polymerase (RdRp) | Allosteric Inhibition | Hepatitis C Virus (HCV) | nih.gov |

This table summarizes examples of pyrazine compounds investigated as allosteric inhibitors.

Conformational Analysis and Ligand-Target Interactions

The spatial arrangement of a molecule and its interactions with its biological target are fundamental to its pharmacological activity. For this compound and its analogs, conformational analysis and the study of ligand-target interactions provide crucial insights into their mechanism of action, particularly as potential antiviral agents.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences of 3-hydroxypyrazine-2-carboxamide (B1682577) derivatives. These studies indicate that molecules like this compound adopt a largely planar geometry. This planarity is a key feature, arising from the electronic delocalization within the pyrazine ring and its substituents.

A significant feature of the conformation of this compound and its analogs is the potential for intramolecular hydrogen bonding. In the predominant enol tautomeric form, a hydrogen bond can form between the hydroxyl group at the 3-position and the carbonyl oxygen of the carboxamide group at the 2-position. This interaction creates a stable six-membered ring, further contributing to the planarity of the molecule. X-ray crystallographic studies of the analogous 6-fluoro-3-hydroxypyrazine-2-carboxamide have confirmed this intramolecular hydrogen bond.

The rotational barrier of the carboxamide group is another important conformational aspect. The energy required to rotate the C-C bond between the pyrazine ring and the carboxamide group is significant, suggesting that the planar conformation is relatively rigid. This rigidity can be advantageous for binding to a specific biological target, as less conformational entropy is lost upon binding.

Table 1: Key Conformational Features of 3-Hydroxypyrazine-2-carboxamide Analogs

| Feature | Description | Significance |

|---|---|---|

| Overall Geometry | Largely planar | Facilitates stacking interactions and optimal fitting into planar binding sites. |

| Key Dihedral Angles | Approximately 180° for the carboxamide and hydroxyl groups relative to the pyrazine ring | Defines the extended and most stable conformation of the molecule. |

| Intramolecular Hydrogen Bond | Between the 3-hydroxyl group and the 2-carboxamide oxygen | Increases molecular stability and reinforces the planar conformation. |

| Rotational Barrier | Significant energy barrier for the rotation of the carboxamide group | Contributes to a relatively rigid molecular structure, which can be favorable for target binding. |

The antiviral activity of this compound and its analogs is believed to stem from their ability to inhibit viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. Molecular docking studies have been employed to model the interactions between these compounds and the active site of viral RdRp, particularly from SARS-CoV-2.

These studies reveal that the active form of these compounds, the ribofuranosyl-5'-triphosphate metabolite, binds to the catalytic site of the RdRp. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. For the analogs of Favipiravir, including the 6-chloro derivative, docking studies have identified key amino acid residues within the RdRp active site that are crucial for binding.

A comparative docking study of Favipiravir analogs against the SARS-CoV-2 RdRp has provided insights into the influence of the substituent at the 6-position on binding affinity. The results indicate that the nature of the halogen at this position can modulate the binding energy and docking score.

Table 2: Comparative Docking Results of Favipiravir Analogs against SARS-CoV-2 RdRp

| Analog (Substituent at C6) | Docking Score | Total Protein-Ligand Binding Energy (kcal/mol) |

|---|---|---|

| CN | Highest | Most Favorable |

| CF3 | High | Favorable |

| CH3 | Moderate | Moderate |

| Cl | Moderate | Moderate |

| Br | Moderate | Moderate |

| I | Moderate | Moderate |

| H | Lower | Less Favorable |

| F (Favipiravir) | Lowest | Least Favorable |

Note: This table presents a qualitative summary based on the trend observed in the referenced study. The docking score and binding energy are inversely related, with a higher docking score and a more negative binding energy indicating a more favorable interaction.

The interactions observed in docking simulations typically involve:

Hydrogen Bonding: The hydroxyl and carboxamide groups of the ligand form hydrogen bonds with amino acid residues in the active site, such as aspartate and threonine, as well as with the RNA template.

Hydrophobic Interactions: The pyrazine ring can engage in hydrophobic interactions with nonpolar residues like valine.

Coordination with Metal Ions: The active site of RdRp often contains magnesium ions (Mg²⁺) that are essential for catalysis. The ligand can interact with these metal ions, further stabilizing its position in the active site.

The proposed modification of the Favipiravir structure with a chloro group at the 6-position appears to influence its binding ability to the SARS-CoV-2 RdRp. While the fluoro analog (Favipiravir) has the lowest docking score in some comparative studies, the chloro analog demonstrates a moderate binding affinity. This suggests that the electronic and steric properties of the halogen at the C6 position play a significant role in the ligand-target interactions and, consequently, the potential antiviral activity.

Analytical and Quality Control Considerations in Research

Impurity Profiling and Characterization in Favipiravir (B1662787) Synthesis

Impurity profiling is a critical process in pharmaceutical manufacturing that involves the identification, quantification, and characterization of impurities present in the API. nih.gov These impurities can originate from various sources, including raw materials, synthetic by-products, and degradation. veeprho.com Regulatory bodies mandate that all impurities exceeding specified concentration levels must be detected, qualified, and reported to ensure the drug's safety and effectiveness. nih.gov In the context of Favipiravir, a pyrazinecarboxamide derivative, process-related impurities that arise during the manufacturing process have garnered significant attention from analytical chemists. nih.gov

6-Chloro-3-hydroxypyrazine-2-carboxamide has been identified as a key process-related impurity in the synthesis of Favipiravir. nih.gov Its formation is directly linked to a specific step in the manufacturing pathway. During the synthesis, which may start from materials like 2-aminopyrazine (B29847), intermediate compounds undergo a series of chemical transformations. nih.govnih.gov The impurity, this compound, is formed through the chlorination of the pyrazine (B50134) ring in these intermediates. nih.gov This reaction introduces a chlorine atom at the 6th position of the pyrazine ring, leading to the formation of this specific impurity alongside the desired Favipiravir molecule. The control of this chlorination step is therefore crucial to minimize the presence of this impurity in the final API.

Given the potential impact of impurities on drug quality, robust analytical methods are essential for their detection and quantification. nih.gov For Favipiravir and its impurities, which often exhibit strong spectral overlap, advanced methodologies are required for accurate simultaneous determination. nih.gov

Chemometrics employs mathematical and statistical methods to analyze chemical data. In the case of Favipiravir impurity profiling, chemometric models are applied to resolve the complex UV-spectra of the API and its impurities, which significantly overlap. nih.gov Several advanced multi-level design models have been developed and validated for the simultaneous determination of Favipiravir and this compound. nih.gov

These models include:

Partial Least Squares (PLS): A regression method that is particularly effective in handling multicollinearity in spectral data.

Genetic Algorithm-Partial Least Squares (GA-PLS): This model uses a genetic algorithm to select the most relevant spectral regions, improving the predictive ability of the PLS model.

Artificial Neural Networks (ANN): A computational model inspired by the structure of biological neural networks, capable of modeling complex, non-linear relationships in the data. nih.gov

To build these models, a five-level, three-factor chemometric design is often constructed, creating a set of calibration mixtures with varying concentrations of Favipiravir and its impurities. nih.gov Studies have shown that PLS and Principal Component Regression (PCR) models perform exceptionally well, with PLS demonstrating the highest sensitivity among the tested models. nih.gov

Table 1: Overview of Chemometric Models for Favipiravir Impurity Analysis

| Model | Description | Application in Favipiravir Analysis |

|---|---|---|

| Partial Least Squares (PLS) | A statistical method that builds predictive models from complex data sets. | Used to resolve strong spectral overlap between Favipiravir and its process-related impurities, demonstrating high sensitivity. nih.gov |

| Genetic Algorithm-PLS (GA-PLS) | An extension of PLS that uses a genetic algorithm for variable selection. | Applied for the simultaneous determination of Favipiravir and its impurities from UV-spectra. nih.gov |

| Artificial Neural Networks (ANN) | A machine learning model that mimics the human brain's neural structure. | Developed and validated for the simultaneous determination of Favipiravir and this compound. nih.gov |

Chromatography is a cornerstone technique for separating, identifying, and purifying components of a mixture. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for the analysis of pharmaceutical impurities. veeprho.comnih.gov

For Favipiravir, various Reverse-Phase HPLC (RP-HPLC) methods have been developed to separate the API from its impurities, including this compound. ukaazpublications.comnih.gov These methods typically utilize a C18 column as the stationary phase and a mobile phase consisting of a buffer (such as phosphate or ammonium acetate) and an organic solvent like acetonitrile or methanol. ukaazpublications.comnih.govjcdronline.org The detection is commonly performed using a UV detector at a specific wavelength where the compounds absorb light. nih.govjcdronline.org The goal is to achieve a satisfactory separation of all compounds within a suitable timeframe. nih.gov The development of a stability-indicating HPLC method is particularly important, as it can separate degradation products from process-related impurities and the API. nih.gov

Table 2: Example of Chromatographic Conditions for Favipiravir Impurity Analysis

| Parameter | Condition |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) ukaazpublications.comnih.gov |

| Stationary Phase | C18 Column (e.g., Sunfire C18, 5 µm, 4.6 × 250 mm) nih.gov |

| Mobile Phase | Mixture of Buffer (e.g., Ammonium Acetate pH 6.5) and Methanol nih.gov |

| Detection | UV Spectrophotometry at 323 nm nih.gov |

| Flow Rate | 1.0 mL/min ukaazpublications.com |

| Column Temperature | 30°C jcdronline.org |

Advanced Analytical Methodologies for Detection and Quantification

Implications for Pharmaceutical Development and Regulatory Science

The presence of impurities, even in small amounts, can have significant implications for the safety and efficacy of a drug product. nih.gov Therefore, the control of impurities like this compound is a critical aspect of pharmaceutical development and is strictly regulated by international guidelines, such as those from the International Council for Harmonisation (ICH). veeprho.com

The thorough characterization and quantification of process-related impurities are essential for:

Process Optimization: Understanding impurity formation allows for the optimization of synthetic routes to minimize their generation.

Quality Control: Establishing acceptance criteria and routine testing for impurities ensures the consistency and quality of each batch of the API. nih.gov

Regulatory Compliance: Comprehensive data on impurity profiles is a mandatory part of regulatory submissions for new drug approval. veeprho.comnih.gov

The development of advanced, validated analytical methods is not only a scientific necessity but also a regulatory requirement. nih.govnih.gov These methods provide the necessary tools to ensure that Favipiravir meets the high standards of quality and safety required for pharmaceutical products.

Future Directions and Emerging Research Avenues

Development of Next-Generation Pyrazine-2-carboxamide Antivirals

The quest for more effective antiviral agents has led to the synthesis and evaluation of novel pyrazine-2-carboxamide derivatives. Research efforts are focused on modifying the core structure to enhance potency, selectivity, and pharmacokinetic profiles. A key target for these compounds is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. nih.govnih.gov

Scientists have successfully synthesized a series of new pyrazine (B50134) conjugates, some of which have demonstrated significant potency against SARS-CoV-2, even surpassing the efficacy of the reference drug Favipiravir (B1662787) in preclinical studies. nih.govnih.gov For instance, certain pyrazine-triazole and pyrazine-benzothiazole conjugates have shown improved antiviral activity and selectivity indexes. nih.govresearchgate.netsemanticscholar.org Another promising development is Cyanorona-20, a derivative of Favipiravir, which exhibits potent nanomolar activity against SARS-CoV-2 by inhibiting the RdRp enzyme. researchgate.net Similarly, novel 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues have been developed and shown high activity against influenza A viruses (H1N1 and H3N2) with low cytotoxicity. nih.gov The development of compounds like T-1105 and T-1106, which are related to Favipiravir, further underscores the potential of this chemical class against a range of RNA viruses. nih.govnih.gov

Table 1: Examples of Next-Generation Pyrazine-2-carboxamide Antivirals

| Compound/Derivative Class | Target Virus/Enzyme | Key Research Findings |

|---|---|---|

| Pyrazine-triazole conjugates | SARS-CoV-2 | Showed significant potency and better selectivity index compared to Favipiravir. nih.govnih.gov |

| (S)‐N‐(1‐(benzo[d]thiazol‐2‐yl)‐2‐phenylethyl)pyrazine‐2‐carboxamide | SARS-CoV-2 | Demonstrated potent antiviral activity with a therapeutic index superior to tryptophan amino acid-linked conjugates. nih.govsemanticscholar.org |

| 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues | Influenza A (H1N1, H3N2) / RdRp | Exhibited high antiviral activities (IC50 = 5.63 µM for H1N1) and remarkably low cytotoxicity. nih.gov |

| Cyanorona-20 | SARS-CoV-2 / RdRp | A Favipiravir derivative with very strong nanomolar potencies (EC50 of ~450 nM) against SARS-CoV-2. researchgate.net |

| T-1105 and T-1106 | Influenza A virus / RdRp | Analogs of Favipiravir that inhibit viral RdRp after conversion to their active nucleoside 5'-triphosphate form. nih.gov |

Exploration of Combination Therapies for Enhanced Efficacy

To improve treatment outcomes, reduce the emergence of drug-resistant viral strains, and potentially lower dosages, researchers are actively exploring combination therapies. umn.eduhelsinki.fi The strategy involves pairing pyrazine-2-carboxamide compounds with other antiviral agents that have different mechanisms of action. nih.gov

Studies in animal models have shown a synergistic or potentiating effect when Favipiravir is combined with other antivirals. For instance, a combination of Favipiravir and oseltamivir was effective against various influenza virus subtypes in mice. nih.gov Similarly, combining Favipiravir with ribavirin provided 100% protection in a lethal nonhuman primate model of Lassa fever. nih.gov For SARS-CoV-2, research suggests that combining host-targeting antivirals (HTAs) with directly acting antivirals (DAAs) can synergistically suppress the virus. umn.eduhelsinki.fi Preclinical testing has identified several synergistic combinations, such as nitazoxanide with remdesivir, that could be effective against COVID-19. unc.edu The development of machine learning models to predict synergistic drug pairs is also a growing area of research that could accelerate the discovery of effective combination therapies for various viral diseases. plos.org

Table 2: Investigational Combination Therapies Involving Pyrazine-2-carboxamides and Related Antivirals

| Drug Combination | Target Virus | Model | Observed Effect |

|---|---|---|---|

| Favipiravir + Oseltamivir | Influenza A (H1N1, H3N2, H5N1) | Mice | Potentiating/Synergistic effect. nih.govresearchgate.net |

| Favipiravir + Ribavirin | Lassa Fever Virus | Non-human primate | Provided 100% protection in a lethal infection model. nih.gov |

| Molnupiravir (DAA) + Camostat (HTA) | SARS-CoV-2 (Beta, Delta variants) | Calu-3 lung epithelial cells | Strong synergistic inhibition of viral infection. umn.eduhelsinki.fi |

| Nitazoxanide + Remdesivir | SARS-CoV-2 | In vitro cell model | Significant synergistic activity. unc.edu |

Nanotechnology and Drug Delivery Systems for Pyrazine-2-carboxamide Compounds

Nanotechnology offers a promising avenue to overcome challenges associated with drug delivery, such as poor solubility, rapid metabolism, and off-target effects. For pyrazine-2-carboxamide compounds, nano-based delivery systems are being investigated to enhance therapeutic efficacy and patient compliance. dergipark.org.tr

While specific studies on 6-Chloro-3-hydroxypyrazine-2-carboxamide are emerging, research on the related compound pyrazinamide provides a strong proof of concept. Lipid-polymer hybrid nanoparticles (LPHNs) and solid lipid nanoparticles (SLNs) have been successfully used to encapsulate pyrazinamide. dergipark.org.trnih.gov These nanoparticle systems can improve drug stability, provide controlled release, and enable targeted delivery, for instance to the lungs for treating pulmonary tuberculosis. dergipark.org.tr SLNs, in particular, are explored for oral delivery as they can enhance drug uptake through the intestinal lymphatic transport, thereby avoiding first-pass metabolism in the liver. nih.gov These approaches could be adapted for pyrazine-2-carboxamide antivirals to improve their pharmacokinetic profiles and therapeutic outcomes.

Table 3: Nanoparticle-Based Drug Delivery Systems for Pyrazine Compounds

| Nanoparticle System | Encapsulated Drug (Model) | Formulation Technique | Potential Benefits |

|---|---|---|---|

| Lipid Polymer Hybrid Nanoparticles (LPHNs) | Pyrazinamide | Emulsion-solvent evaporation | Targeted drug delivery, enhanced stability, protection from degradation. dergipark.org.tr |

| Solid Lipid Nanoparticles (SLNs) | Pyrazinamide | High-pressure homogenization | Improved oral bioavailability, circumvention of hepatic first-pass metabolism, enhanced lymphatic uptake. nih.gov |

Repurposing and New Therapeutic Indications for this compound

Drug repurposing is a strategic approach to identify new uses for existing drugs, which can significantly shorten the development timeline. nih.gov this compound and its analogs, particularly Favipiravir, have demonstrated broad-spectrum antiviral activity, making them prime candidates for repurposing against various viral infections. nih.govresearchgate.net

Favipiravir has shown efficacy against a wide array of RNA viruses, including influenza viruses, arenaviruses (like Lassa), bunyaviruses (like Rift Valley fever), flaviviruses (like West Nile and Yellow Fever), and filoviruses. nih.govresearchgate.net This broad activity has led to its investigation and use in outbreaks like COVID-19. nih.gov Beyond antiviral applications, the pyrazine scaffold is known to exhibit a wide range of biological activities. researchgate.net Derivatives of pyrazinoic acid have been explored for their potential as anticancer, antibacterial, and antifungal agents, opening up new therapeutic avenues for compounds based on the pyrazine-2-carboxamide structure. researchgate.net

Table 4: Potential Repurposing and New Indications for Pyrazine-2-carboxamide Derivatives

| Therapeutic Area | Specific Indication/Virus | Supporting Evidence/Rationale |

|---|---|---|

| Antiviral | Arenaviruses, Bunyaviruses, Flaviviruses | Broad-spectrum activity of Favipiravir demonstrated in preclinical models. nih.govresearchgate.netresearchgate.net |

| Antiviral | Crimean-Congo hemorrhagic fever (CCHF) | Favipiravir has been studied in animal models for CCHF with encouraging results. europa.eu |

| Anticancer | Various Cancers | Pyrazinoic acid derivatives have shown antitumor activity in preclinical studies. researchgate.net |

| Antibacterial | Mycobacterium tuberculosis | The pyrazine scaffold is a core component of the anti-tuberculosis drug Pyrazinamide. researchgate.net |

| Antifungal | Fungal Infections | Pyrazinoic acid has demonstrated antifungal properties. researchgate.net |

In Vitro and In Vivo Model Development for Preclinical Studies

Robust preclinical models are essential for evaluating the efficacy and mechanism of action of new antiviral candidates. The development and refinement of both in vitro cell culture systems and in vivo animal models are critical for advancing pyrazine-2-carboxamide compounds toward clinical use. nih.govcreative-diagnostics.com

For in vitro studies, cell lines such as Madin-Darby canine kidney (MDCK) cells are commonly used for influenza virus research, while Vero E6 cells are a standard model for SARS-CoV-2. researchgate.netnih.govsciforum.net These systems allow for the determination of key parameters like the 50% effective concentration (EC₅₀). In vivo, the Syrian hamster has emerged as a valuable model for studying SARS-CoV-2, enabling the assessment of antiviral efficacy, viral load reduction, and pharmacokinetics. researchgate.netnih.gov For other viral threats, various animal models have been employed, including mouse models for Lassa fever and Crimean-Congo hemorrhagic fever, and non-human primate (NHP) models for severe diseases like Ebola virus infection. nih.goveuropa.eunih.gov These models are indispensable for understanding disease pathogenesis and evaluating the therapeutic potential of drugs like Favipiravir before human trials. researchgate.net

Table 5: Preclinical Models for Evaluating Pyrazine-2-carboxamide Antivirals

| Model Type | Specific Model | Virus Studied | Purpose of Study |

|---|---|---|---|

| In Vitro | Vero E6 cells | SARS-CoV-2 | Determine antiviral activity (EC₅₀) and cytotoxicity. researchgate.netnih.gov |

| In Vitro | Madin-Darby canine kidney (MDCK) cells | Influenza A virus | Assess antiviral activity and suppression of viral replication. sciforum.net |

| In Vivo | Syrian hamster (Mesocricetus auratus) | SARS-CoV-2 | Evaluate in vivo efficacy, viral load reduction, and pharmacokinetics. researchgate.netnih.gov |

| In Vivo | Mouse model | Lassa Fever, Crimean-Congo hemorrhagic fever | Assess efficacy of Favipiravir alone and in combination therapies. europa.eunih.gov |

| In Vivo | Non-human primate (NHP) | Ebola virus | Evaluate efficacy, optimize dosing regimens, and model pathogenesis. nih.govresearchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。